Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound characterized by its unique molecular architecture, which includes a bromine atom, an oxygen atom, and a nitrogen atom within its spirocyclic framework. This compound is classified under the category of heterocyclic compounds and is primarily utilized as a building block in organic synthesis and drug discovery. Its chemical formula is with a molecular weight of approximately 292.17 g/mol .
The synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the bromination of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate using brominating agents such as N-bromosuccinimide or elemental bromine. The reaction is generally performed in organic solvents like dichloromethane or chloroform under controlled temperature conditions to optimize yield and purity .
Industrial Production Methods:
In industrial settings, the synthesis is adapted for larger-scale production, often employing continuous flow reactors and automated systems to ensure consistency in quality and yield. This approach allows for efficient processing and scalability while maintaining the integrity of the compound .
The molecular structure of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be represented by its structural formula, which highlights the spirocyclic nature of the compound:
This illustrates the arrangement of atoms, including the tert-butyl group, the carboxylate functional group, and the spirocyclic framework that contributes to its chemical properties .
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can participate in various chemical reactions due to its reactive functional groups. Key reactions include:
The mechanism of action of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate varies based on its application in drug discovery or organic synthesis. In biological contexts, it may interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its rigid spirocyclic structure. This structural characteristic enhances binding affinity and selectivity toward molecular targets, which is crucial in drug design .
The physical properties of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate include:
The chemical properties involve its reactivity due to functional groups that enable participation in various organic reactions, including nucleophilic substitutions and esterifications .
Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several significant applications:
Retrosynthetic planning for tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate emphasizes strategic disconnections at both the spirocyclic center and the bromo-functionalized sidechain. The primary approach involves a convergent synthesis where the azetidine ring (protected as a Boc derivative) and the brominated tetrahydrofuran moiety are constructed separately before spiro-annulation. A validated route begins with tert-butyl 3-hydroxy-3-(prop-2-en-1-yl)azetidine-1-carboxylate, where the allyl sidechain serves as a handle for oxidative cyclization [1]. Alternative paths leverage cyclobutane or cyclopentane precursors functionalized for ring expansion, though azetidine-based routes dominate due to superior atom economy [6]. The Boc group remains intact throughout synthesis, providing steric protection to the nitrogen during critical cyclization steps. Route selection prioritizes avoidance of chromatographic purification through crystallizable intermediates – a key consideration for scalable manufacturing [1] [6].
Bromination is the pivotal step for installing the C7-bromo functionality essential for downstream derivatization. Two principal methodologies are employed:
Radical Bromination with N-Bromosuccinimide (NBS):Conducted in refluxing CCl₄ or dichloromethane with azobisisobutyronitrile (AIBN) initiation, NBS delivers the bromoether derivative via a radical addition-cyclization cascade. This method offers excellent regioselectivity (>20:1) favoring the exo-bromide isomer critical for spirocycle formation. Typical reaction times range from 4–8 hours, yielding 85–90% of the brominated intermediate after aqueous workup and crystallization from ethyl acetate/hexane [5] [8].
Electrophilic Bromination with Elemental Bromine (Br₂):Employed in zinc-mediated conditions (Zn, CH₂Cl₂, 0°C to RT), this method proceeds via a bromonium ion intermediate followed by intramolecular nucleophilic attack by the azetidine oxygen. While highly efficient (92% yield reported in patent CN111533752A), it requires meticulous stoichiometric control (1.05 equiv Br₂) to prevent dibromide byproducts. Post-reaction quenching with sodium sulfite eliminates excess bromine [1].
Table 1: Comparative Analysis of Bromination Methods
Method | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
NBS/AIBN | CCl₄, reflux, 6h | 85–90 | >20:1 (exo) | Mild conditions, high purity |
Br₂/Zn | CH₂Cl₂, 0°C→RT, 2h | 88–92 | >15:1 (exo) | Faster reaction, higher yield |
Solvent polarity and catalyst selection critically impact cyclization efficiency and stereochemical outcomes. Polar aprotic solvents (e.g., acetonitrile) accelerate ring closure but promote epimerization at C3, while ethereal solvents (THF, 2-MeTHF) preserve stereointegrity at the cost of slower kinetics. Systematic optimization identified anhydrous THF at 0°C as optimal for spirocyclization of bromoether precursors, achieving complete conversion in <3 hours with <2% epimerization [8]. Catalytic bases are essential: potassium carbonate (K₂CO₃) affords moderate yields (75–80%), whereas organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane enhance yields to 92% by minimizing elimination side reactions. Microwave-assisted protocols (100°C, DMF, 30 min) offer accelerated alternatives but require rigorous dehydration to prevent Boc deprotection [1] [8].
Table 2: Solvent and Catalyst Screening for Spirocyclization
Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
THF | K₂CO₃ | 0 | 3.0 | 78 | <2 |
CH₃CN | DBU | 25 | 1.5 | 85 | 8 |
CH₂Cl₂ | DBU | 25 | 2.0 | 92 | 3 |
DMF (microwave) | None | 100 | 0.5 | 80 | 15 |
Continuous flow systems address limitations in batch production of this thermally sensitive spirocycle. A patented integrated flow process comprises three stages:
This system achieves 95% conversion with 88% isolated purity at a throughput of 200 g/h, eliminating exotherm management issues inherent in batch brominations. Crucially, flow chemistry enables use of unstable organolithium intermediates in telescoped sequences – an impossibility in batch reactors [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7